4-Ethynyl-3,5-dimethylisoxazole

説明

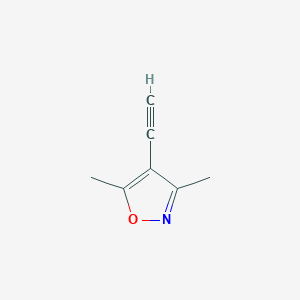

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIFFHHNSRUZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699284 | |

| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-91-0 | |

| Record name | 4-Ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Ethynyl 3,5 Dimethylisoxazole and Its Functional Analogs

Regioselective Introduction of the Ethynyl (B1212043) Group at Position 4

The primary challenge in synthesizing 4-ethynyl-3,5-dimethylisoxazole lies in the regioselective introduction of the ethynyl moiety at the C4 position of the isoxazole (B147169) core. The inherent reactivity of the isoxazole ring can lead to undesired side reactions or incorrect isomer formation. nanobioletters.com Consequently, several strategies have been developed to achieve precise C4-functionalization.

Precursor Functionalization Approaches (e.g., from 3,5-dimethylisoxazole-4-sulfonyl chloride)

One effective method involves the functionalization of a pre-existing 3,5-dimethylisoxazole (B1293586) core. A key precursor for this approach is 3,5-dimethylisoxazole-4-sulfonyl chloride. This intermediate can be prepared by the sulfochlorination of 3,5-dimethylisoxazole. nih.govgoogle.com The presence of two methyl groups on the isoxazole ring increases its electron density, facilitating electrophilic substitution at the C4 position. nih.govresearchgate.net

The synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride from 3,5-dimethylisoxazole has been reported to proceed with high yields (up to 81.7%) by reacting it with chlorosulfonic acid and thionyl chloride. google.com This sulfonyl chloride can then be used to introduce other functionalities. For instance, it readily reacts with amines, such as the natural alkaloid cytisine, to form the corresponding sulfonamides under mild conditions. nih.govresearchgate.net While this specific precursor is primarily used for creating sulfonyl-linked structures, its synthesis highlights a viable strategy for activating the C4 position for subsequent conversion to the desired ethynyl group, potentially through a multi-step sequence involving reduction and elimination or cross-coupling reactions.

Cross-Coupling Methodologies for C(sp)-C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for forming carbon-carbon bonds, including the C(sp)-C(sp2) bond required for ethynylation. nih.gov The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant. organic-chemistry.orglibretexts.org

For the synthesis of this compound, this typically involves the coupling of a 4-halo-3,5-dimethylisoxazole (commonly 4-iodo-3,5-dimethylisoxazole) with a protected or terminal alkyne like trimethylsilylacetylene. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex, often generated in situ, and a copper(I) co-catalyst. libretexts.org

Research has shown that this method is highly effective for synthesizing a variety of C4-alkynylisoxazoles with yields reaching up to 98%. nih.govrsc.orgresearchgate.net Studies on 3,5-disubstituted-4-iodoisoxazoles indicate that the steric hindrance of the substituent at the C3 position has a more significant impact on the reaction's efficiency than the substituent at the C5 position. nih.govrsc.org This suggests that for 3,5-dimethylisoxazole, where the substituents are small, the reaction should proceed efficiently.

| Catalyst System | Base | Solvent | Alkyne Partner | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | Phenylacetylene | 98 | nih.gov |

| Pd(PPh₃)₄ / CuI | K₂CO₃ | 1,4-Dioxane | 3,5-dimethyl-isoxazole boronic acid | 64 | nih.gov |

| PdCl(C₃H₅)(dppb) | - | - | Alkenyl bromides | - | mdpi.com |

This table presents examples of conditions used for Sonogashira and related cross-coupling reactions on isoxazole and similar heterocyclic cores.

Metal-Catalyzed Ethynylation Reactions

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling methods, which require pre-functionalized starting materials. mdpi.com Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and copper (Cu), have been employed to directly introduce alkyne groups onto azole rings. mdpi.combeilstein-journals.org

For isoxazoles, catalyst-driven regioselectivity is a key challenge. It has been shown that different metal catalysts can direct functionalization to different positions on the isoxazole ring. For example, cationic rhodium catalysts can favor C-H activation at the proximal position (C5), whereas palladium catalysts may prefer electrophilic metalation at the C4 position. mdpi.com While direct C-H ethynylation of 3,5-dimethylisoxazole itself is not extensively documented, the principles from related azole systems suggest its feasibility. Such a reaction would likely involve a palladium catalyst and a suitable alkyne source, potentially under oxidative conditions, to directly forge the C4-ethynyl bond.

Modular Synthesis of Complex Architectures Incorporating the this compound Moiety

The true value of this compound lies in its utility as a modular building block. The terminal alkyne is a versatile functional group that can participate in a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules.

Application in Divergent Synthesis

Divergent synthesis is a strategy that allows for the creation of a diverse set of compounds from a common intermediate. nih.gov this compound is an ideal scaffold for such approaches due to the reactivity of its alkyne group. The most prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nd.edusigmaaldrich.com

This reaction allows for the efficient and specific ligation of the isoxazole unit to any molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole linker. sigmaaldrich.comsigmaaldrich.com This modularity enables the rapid generation of large libraries of isoxazole-containing compounds for various applications, from drug discovery to materials science. researchgate.netnd.edu The reliability and biocompatibility of the CuAAC reaction mean it can be used to label complex biomolecules or to assemble neoglycopolymers and dendrimers. nd.edu

Synthesis of Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. ijariit.comijariit.com this compound serves as a key building block for creating such hybrid molecules.

By employing click chemistry, the 3,5-dimethylisoxazole core can be linked to other heterocyclic systems or bioactive scaffolds. ijariit.com For example, isoxazole-triazole-thienopyrimidine hybrids have been synthesized and investigated for their biological properties. nih.gov Similarly, isoxazole moieties have been combined with quinazolinone and 1,2,4-triazole (B32235) structures to create novel chemical entities. ijariit.com The synthesis of these hybrids often involves a multi-step sequence where the this compound is prepared and then reacted with a suitably functionalized (azide-containing) partner molecule in the final step. nih.govmdpi.com This modular approach provides a powerful platform for systematically exploring chemical space in the search for new therapeutic agents. ijariit.comnuph.edu.uaresearchgate.netnuph.edu.ua

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. In the context of synthesizing this compound and its analogs, there is a significant shift away from traditional methods that often rely on hazardous reagents and generate substantial waste. Green chemistry principles are increasingly being applied to devise cleaner, safer, and more efficient synthetic routes. A major focus of this endeavor is the reduction or complete elimination of heavy metal catalysts, which are often toxic, costly, and difficult to remove from the final products. nih.govrsc.org This has spurred research into metal-free protocols and the design of highly efficient and selective catalysts that can be recycled and reused.

Metal-Free Protocols

The move towards sustainable synthesis has led to the development of several metal-free protocols for constructing the isoxazole ring, a core component of many valuable compounds. rsc.org While many conventional syntheses of isoxazoles, particularly those involving [3+2] cycloaddition reactions, utilize copper(I) or ruthenium(II) catalysts, these methods suffer from drawbacks such as high costs, toxicity, and the generation of metallic waste. nih.govrsc.org To circumvent these issues, researchers have explored alternative, metal-free strategies.

One prominent metal-free approach is the 1,3-dipolar cycloaddition between nitrile oxides (the dipole) and alkynes (the dipolarophile). nih.govrsc.org This reaction can proceed via a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. rsc.org Various methods have been developed to generate the crucial nitrile oxide intermediate in situ without the need for metal catalysts. For instance, the dehydration of aldoximes using reagents like chloramine-T or N-bromosuccinimide can effectively produce nitrile oxides for subsequent cycloaddition.

Researchers have also utilized innovative reaction conditions to promote metal-free isoxazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For example, the 1,3-dipolar cycloaddition reaction to form isoxazole derivatives has been successfully carried out under microwave irradiation in a metal-free environment. nih.gov Another strategy involves the use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been employed to catalyze the cascade reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) in water to form isoxazole derivatives under ultrasonication. rsc.org The use of water as a reaction medium is a particularly attractive green alternative to volatile organic solvents, as it is non-toxic, non-flammable, and inexpensive. nih.gov

| Synthetic Strategy | Key Features | Example Reaction | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides. | nih.govresearchgate.net |

| Aqueous Media Synthesis | Use of water as a green solvent, reducing reliance on volatile organic compounds (VOCs). | Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride without a catalyst. | nih.gov |

| Organocatalysis | Employs small organic molecules as catalysts, avoiding heavy metal contamination. | DABCO-catalyzed one-pot cascade reaction of ethyl nitroacetate and aromatic aldehydes under ultrasonication. | rsc.org |

| Solid-Supported Synthesis | Simplifies purification, reduces solvent usage, and allows for catalyst/reagent recycling. | Formation of functionalized isoxazoles on a Rink amide resin support. | researchgate.net |

| Lewis Acid Promotion | Utilizes less toxic main-group metal salts instead of transition metals. | Aluminum trichloride-promoted synthesis from 2-methylquinoline (B7769805) derivatives and sodium nitrite. | beilstein-journals.org |

Catalyst Design for Efficiency and Selectivity

Beyond simply eliminating metals, a key aspect of green isoxazole synthesis is the rational design of novel catalysts that are highly efficient, selective, and sustainable. The ideal catalyst should be easily separable from the reaction mixture, recyclable over multiple runs without significant loss of activity, and derived from benign starting materials.

Heterogeneous catalysts are often preferred over their homogeneous counterparts because they can be easily filtered off, which simplifies product purification and minimizes waste. rsc.org Recent research has focused on creating catalysts from renewable and biodegradable resources. For example, propylamine-functionalized cellulose (B213188) has been successfully used as a recyclable, heterogeneous catalyst for the three-component reaction between hydroxylamine hydrochloride, an aldehyde, and an activated methylene (B1212753) compound to produce 3,4-disubstituted isoxazol-5(4H)-ones in high yields at room temperature. mdpi.com

Another innovative approach involves the use of supramolecular structures as catalytic scaffolds. Modified β-cyclodextrins, which are biodegradable and derived from starch, have been functionalized and used to immobilize copper ions. This creates a highly efficient and reusable nanocatalyst for the three-component synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. nih.gov The catalyst demonstrated remarkable reusability, showing no significant loss of activity even after seven consecutive runs. nih.gov

| Catalyst System | Catalyst Type | Key Advantages | Application | Reference(s) |

| Propylamine-functionalized Cellulose | Heterogeneous, bio-based | Recyclable, operates at room temperature, biodegradable support. | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. | mdpi.com |

| Copper@Metformin-β-Cyclodextrin | Heterogeneous, supramolecular nanocatalyst | High efficiency, excellent reusability (up to 7 runs), biodegradable. | Synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. | nih.gov |

| Gluconic Acid Aqueous Solution | Homogeneous, bio-based solvent-catalyst | Dual role as medium and catalyst, recyclable, biodegradable, avoids external catalyst. | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via Knoevenagel condensation. | researchgate.net |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Ethynyl 3,5 Dimethylisoxazole

Reactivity at the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl substituent is a hub of reactivity, readily participating in a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The ethynyl group of 4-ethynyl-3,5-dimethylisoxazole serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the construction of five-membered heterocyclic rings. nih.gov One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which yields a 1,2,3-triazole. wikipedia.org This reaction, often catalyzed by copper(I) (a "click reaction"), is lauded for its high efficiency, regioselectivity (favoring the 1,4-disubstituted product), and mild reaction conditions. organic-chemistry.orgnih.gov

While specific studies detailing the 1,3-dipolar cycloaddition of this compound with various azides are not extensively documented in the readily available literature, the general mechanism is well-established. The reaction proceeds through a concerted or stepwise pathway involving the interaction of the terminal alkyne with the azide dipole to form the stable triazole ring. nih.gov The isoxazole (B147169) moiety is expected to remain intact under these conditions, allowing for the synthesis of novel isoxazolyl-triazole hybrids. These structures are of interest in medicinal chemistry due to the prevalence of both isoxazole and triazole cores in bioactive molecules. nih.govnih.govresearchgate.net

Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offer an alternative route, typically yielding the 1,5-disubstituted triazole isomer. wikipedia.org The choice of catalyst, therefore, allows for regioselective control over the final product.

A summary of representative Huisgen 1,3-dipolar cycloaddition reactions is presented below:

| Alkyne | Azide | Catalyst | Product | Reference |

| Terminal Alkyne | Organic Azide | Thermal | Mixture of 1,4- and 1,5-triazoles | wikipedia.org |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | wikipedia.orgorganic-chemistry.org |

| Terminal/Internal Alkyne | Organic Azide | Ruthenium | 1,5-Disubstituted 1,2,3-triazole | wikipedia.org |

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich nature of the carbon-carbon triple bond in this compound makes it susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions: The addition of nucleophiles to the ethynyl group can proceed via a Michael-type addition, particularly if the isoxazole ring system sufficiently activates the alkyne. The presence of the electron-withdrawing isoxazole ring can polarize the triple bond, making the terminal carbon atom electrophilic and thus a target for nucleophiles. Common nucleophiles in such reactions include amines, thiols, and carbanions. nsf.govmdpi.comresearchgate.net For instance, the reaction of an olefinic pyridine (B92270) with organolithium reagents has been shown to proceed via a Michael addition, suggesting that similar reactivity could be expected for this compound with appropriate nucleophiles. nsf.gov

Electrophilic Additions: The triple bond can also undergo electrophilic addition reactions. Protic acids and halogens are typical electrophiles that can add across the alkyne. The regioselectivity of these additions is governed by the relative stability of the resulting carbocation intermediate, which is influenced by the electronic properties of the isoxazole ring.

Role in Covalent Inhibition Strategies

The ethynyl group, particularly when activated, can serve as a warhead for covalent inhibitors. Covalent inhibitors form a stable bond with a target protein, often leading to irreversible inhibition and prolonged therapeutic effects. nih.gov The terminal alkyne of this compound can potentially react with nucleophilic residues, such as cysteine or lysine (B10760008), within the active site of an enzyme. nih.govnih.gov While specific examples of this compound being utilized as a covalent inhibitor are not prevalent in the literature, the 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel acetyl-lysine bioisostere, capable of interacting with bromodomains. nih.gov This suggests that the ethynyl group could be exploited to form a covalent linkage, thereby enhancing the inhibitory activity and selectivity.

Reactivity of the Isoxazole Ring System at Position 4

The isoxazole ring itself is a stable aromatic system, but its reactivity can be influenced by substituents. The ethynyl group at position 4 plays a crucial role in modulating the electronic properties and reactivity of the heterocyclic core.

Influence of the Ethynyl Group on Ring Electrophilicity/Nucleophilicity

The ethynyl group is generally considered to be an electron-withdrawing group through its inductive effect and a π-acceptor through resonance. Its presence at the C4 position of the 3,5-dimethylisoxazole ring is expected to decrease the electron density of the ring, thereby increasing its electrophilicity. This makes the isoxazole ring more susceptible to nucleophilic attack. Conversely, the decreased electron density deactivates the ring towards electrophilic substitution.

Substitution Reactions at the Isoxazole Core

Direct substitution on the isoxazole ring of this compound is challenging due to the inherent stability of the aromatic system. However, the synthesis of this compound itself often involves a substitution reaction at the C4 position of a pre-existing 3,5-dimethylisoxazole ring.

A common method for introducing the ethynyl group is through a Sonogashira cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the starting material would be 4-iodo-3,5-dimethylisoxazole. Studies have shown that the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes proceeds with high yields. rsc.orgnih.gov The steric hindrance of the substituent at the C3 position has a more significant impact on the reaction outcome than the substituent at the C5 position. rsc.orgnih.gov

A representative table of Sonogashira cross-coupling reactions to form C4-alkynylisoxazoles is shown below:

| 4-Iodoisoxazole Derivative | Terminal Alkyne | Catalyst System | Yield (%) | Reference |

| 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | 60 | nih.gov |

| 3-(tert-Butyl)-4-iodo-5-phenylisoxazole | 1-Hexyne | Pd(acac)₂/PPh₃/CuI | 61 | nih.gov |

| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | 92 | nih.gov |

| 3,5-Diphenyl-4-iodoisoxazole | 4-Methoxyphenylacetylene | Pd(acac)₂/PPh₃/CuI | 95 | nih.gov |

| 3,5-Diphenyl-4-iodoisoxazole | 4-Chlorophenylacetylene | Pd(acac)₂/PPh₃/CuI | 91 | nih.gov |

| 4-Bromo-3,5-dimethylisoxazole | Not specified | [DTBNpP]Pd(crotyl)Cl | 61 (conversion) | nih.gov |

Furthermore, electrophilic substitution reactions on the parent 3,5-dimethylisoxazole, such as sulfochlorination, have been shown to occur at the C4 position. nih.gov The electron-donating methyl groups at positions 3 and 5 direct the electrophile to the C4 position. Once the ethynyl group is installed, further electrophilic substitution on the isoxazole ring becomes less favorable due to the deactivating nature of the alkyne.

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Methods

Detailed kinetic and spectroscopic investigations specifically on this compound are not extensively documented. However, the reactivity of the isoxazole ring and the ethynyl group can be characterized using a variety of standard analytical techniques.

Spectroscopic Characterization:

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the two methyl groups at positions 3 and 5, and a signal for the acetylenic proton. The chemical shifts of the methyl protons are influenced by the isoxazole ring, typically appearing in the region of δ 2.0-2.5 ppm. nih.gov The acetylenic proton would appear as a singlet at a slightly downfield position.

¹³C NMR spectroscopy would provide signals for the carbons of the methyl groups, the isoxazole ring carbons (C3, C4, and C5), and the two sp-hybridized carbons of the ethynyl group. nih.gov Two-dimensional NMR techniques such as COSY, HMQC, and HMBC would be instrumental in assigning all proton and carbon signals definitively. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a sharp absorption band around 2100 cm⁻¹ corresponding to the C≡C stretching vibration of the ethynyl group. Another key feature would be the C=N stretching vibration of the isoxazole ring, typically observed in the 1600-1650 cm⁻¹ region. chemicalbook.com

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NO, 121.14 g/mol ). sigmaaldrich.com Fragmentation patterns would likely involve the loss of methyl groups, the ethynyl group, and cleavage of the isoxazole ring. nih.govnist.gov

Kinetic Studies:

While no specific kinetic studies on this compound have been found, any investigation into its reaction mechanisms would employ kinetic analysis to determine reaction orders, rate constants, and activation parameters. For instance, in a hypothetical reaction, monitoring the disappearance of the starting material or the appearance of a product over time using techniques like UV-Vis spectroscopy or NMR would provide the necessary data to elucidate the reaction mechanism. Computational studies using Density Functional Theory (DFT) could also be employed to model reaction pathways and calculate energy barriers, providing theoretical support for experimentally observed kinetics. rsc.org

Ring-Opening and Rearrangement Pathways

The isoxazole ring, a five-membered heterocycle, is susceptible to ring-opening and rearrangement reactions under various conditions, such as treatment with base, acid, or upon thermal or photochemical stimulation.

Base-Promoted Ring-Opening and Rearrangement:

One of the well-documented rearrangements for isoxazole systems is the Boulton-Katritzky rearrangement, which typically occurs in the presence of a base. beilstein-journals.org This rearrangement involves the recyclization of the isoxazole ring system. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl sigmaaldrich.comrsc.orgbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org

In the case of this compound, treatment with a strong base could potentially lead to the deprotonation of the acetylenic proton. The resulting acetylide could then participate in intramolecular reactions. Furthermore, strong bases can promote the cleavage of the N-O bond of the isoxazole ring, a key step in many of its rearrangements. This can lead to the formation of various open-chain intermediates which can then cyclize to form different heterocyclic systems.

Thermal and Photochemical Rearrangements:

Isoxazoles can undergo thermal or photochemical rearrangements. For instance, irradiation of isoxazoles can lead to the formation of azirines, which can then rearrange to form oxazoles or other isomeric products. While specific studies on this compound are not available, it is plausible that it could undergo similar transformations.

The presence of the ethynyl group at the C4 position adds another layer of reactivity. This group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to form bis-isoxazoles.

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 3,5 Dimethylisoxazole and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in complex organic molecules like 4-ethynyl-3,5-dimethylisoxazole.

¹H, ¹³C, and Heteronuclear NMR Techniques (e.g., COSY, HMQC, HMBC)

The structural elucidation of isoxazole (B147169) derivatives is greatly facilitated by one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. ipb.ptresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity within the molecule. ipb.ptyoutube.comyoutube.comsdsu.edu

In the ¹H NMR spectrum of 3,5-dimethylisoxazole (B1293586), the methyl protons appear as distinct singlets, and the isoxazole ring proton gives a characteristic signal. chemicalbook.com For this compound, additional signals corresponding to the ethynyl (B1212043) proton would be expected.

The ¹³C NMR spectrum provides information on the carbon framework. In 3,5-dimethylisoxazole-4-carboxylic acid, the carbons of the methyl groups, the isoxazole ring, and the carboxylic acid group all show distinct resonances. nist.gov For this compound, the sp-hybridized carbons of the ethynyl group would also be present.

Two-dimensional NMR techniques provide crucial connectivity information:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). ipb.ptyoutube.comsdsu.edu This is essential for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is vital for piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups. ipb.ptyoutube.comyoutube.comsdsu.edu For instance, in a derivative like 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, HMBC can establish the connection between the isoxazole ring and the sulfonyl group. nih.gov

Table 1: Representative NMR Data for Isoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | rsc.org |

| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J=3.9, 2.2 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H), 7.53–7.39 (m, 3H), 7.28 (d, J=7.9 Hz, 2H), 6.77 (s, 1H), 2.40 (s, 3H) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 | rsc.org |

| 4-(chloromethyl)-3,5-dimethylisoxazole (B25358) | - | 165.4, 158.9, 112.1, 33.9, 11.2, 9.9 | chemicalbook.com |

Investigation of Conformation and Dynamics in Solution

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. researchgate.netacs.org For this compound (C₇H₇NO), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. sigmaaldrich.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information. nist.gov In isoxazole derivatives, common fragmentation pathways involve the cleavage of the isoxazole ring and the loss of substituents. For instance, in the mass spectrum of 3,5-dimethylisoxazole-4-carboxylic acid, fragments corresponding to the loss of CO₂ and other parts of the molecule can be observed. nist.gov The fragmentation of this compound would likely show losses related to the ethynyl and methyl groups, as well as cleavage of the isoxazole ring.

Table 2: HRMS Data for an Isoxazole Derivative

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 5-(3,4-dimethylphenyl)-3-phenylisoxazole | 250.1226 | 250.1222 | rsc.org |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

The crystal structure of this compound would reveal the planarity of the isoxazole ring and the linear geometry of the ethynyl group. Furthermore, it would provide information on the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice.

Table 3: Crystallographic Data for an Isoxazole Derivative

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- ipb.ptacs.orgnih.govtriazolo[3,4-b] acs.orgnist.govnih.govthiadiazole | Monoclinic | P2₁/c | a = 14.1803(4) Å, b = 8.1697(2) Å, c = 13.1203(4) Å, β = 103.155(1)° | mdpi.com |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. acs.orgresearchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C≡C-H stretch: A sharp band around 3300 cm⁻¹ for the terminal alkyne.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.

C=N and C=C stretching: Bands associated with the isoxazole ring, typically in the 1400-1650 cm⁻¹ region.

C-H stretching and bending: Absorptions for the methyl groups.

The FT-IR spectrum of 3,5-dimethylisoxazole-4-carboxylic acid shows characteristic bands for the carboxylic acid OH and C=O groups, in addition to the isoxazole ring vibrations. nist.gov Similarly, the spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole displays absorptions consistent with its structure. chemicalbook.com

Table 4: Key FT-IR Absorption Bands for Functional Groups in Isoxazole Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| C≡C-H (terminal alkyne) | ~3300 | nist.gov |

| C≡C (alkyne) | 2100-2260 | nist.gov |

| C=O (ester) | 1712, 1764 | researchgate.net |

| N-H and O-H | 3200-3400 | rsc.org |

Computational and Theoretical Chemistry Studies on 4 Ethynyl 3,5 Dimethylisoxazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are foundational in predicting the behavior of molecules at the electronic level.

Investigation of Electronic Properties and Molecular Orbitals

For a molecule like 4-Ethynyl-3,5-dimethylisoxazole, DFT calculations could provide valuable data on its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that could be employed. NBO analysis provides a detailed picture of the electron density distribution, revealing the nature of the chemical bonds and identifying key donor-acceptor interactions within the molecule. This would be particularly insightful for understanding the interplay between the isoxazole (B147169) ring, the methyl groups, and the ethynyl (B1212043) substituent.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies, one can predict the positions of key peaks in the IR spectrum. Similarly, the chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of NMR spectra. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the UV-Vis absorption spectrum.

Analysis of Reaction Pathways and Transition States

Theoretical chemistry allows for the in-depth study of reaction mechanisms. For this compound, this could involve investigating its participation in various chemical transformations, such as cycloaddition reactions involving the ethynyl group. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. This information is critical for understanding the kinetics and thermodynamics of a reaction, and for predicting the most likely reaction products.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the macroscopic and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Even for a relatively rigid molecule like this compound, some degree of conformational flexibility exists, particularly with respect to the rotation of the methyl groups. Conformational analysis would involve systematically exploring the possible spatial arrangements of the atoms and calculating their relative energies. This process generates a potential energy landscape, identifying the most stable, low-energy conformations of the molecule.

Ligand-Target Interaction Simulations

Given that isoxazole derivatives are often investigated for their biological activity, molecular docking simulations could be a valuable application of computational modeling for this compound. These simulations predict the preferred orientation of the molecule when binding to a specific biological target, such as a protein or enzyme. The results of docking studies can provide initial insights into the potential pharmacological activity of a compound and guide the design of new, more potent derivatives. Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound are not prevalent in public literature, the principles can be understood from studies on broader classes of isoxazole derivatives. researchgate.netnih.gov These models are fundamental in cheminformatics for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a mathematical equation that relates these descriptors to an observed activity. nih.gov For a series of isoxazole derivatives, these descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

In studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models demonstrated strong predictive ability, with CoMFA showing a predictive r-squared (r²pred) of 0.872 and CoMSIA a value of 0.866. mdpi.com The models revealed that hydrophobic characteristics and the presence of electronegative groups are crucial for the agonistic activity of these compounds. mdpi.com Similarly, QSAR models have been developed for isoxazole derivatives as tubulin inhibitors, again showing robust predictive power. tandfonline.com

For this compound, a hypothetical QSAR analysis would involve synthesizing a series of analogues with varied substituents and measuring their specific biological activity. Descriptors would then be calculated to build a predictive model.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Isoxazole Derivatives

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Dipole Moment | Influences polar interactions with a biological target. |

| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in a reaction. | |

| Partial Atomic Charges | Determines electrostatic interaction sites, such as the nitrogen and oxygen of the isoxazole ring. | |

| Steric | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Molecular Volume | Describes the space occupied by the molecule, affecting its fit into a binding site. | |

| Surface Area | Relates to the extent of interaction with a solvent or receptor surface. | |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

| Kier & Hall Indices | Describe molecular shape and connectivity. | |

| Hydrophobic | LogP (Octanol/Water) | Predicts the compound's partitioning between lipid and aqueous phases, crucial for membrane permeability. |

This table is illustrative and provides examples of descriptors that would be used in a QSAR study of this compound and its analogues.

Cheminformatics platforms would manage this data, allowing for the creation of databases, visualization of structure-activity landscapes, and the development of predictive models to guide the design of new, more potent compounds based on the isoxazole scaffold.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling in computational chemistry utilizes quantum mechanics, molecular mechanics, and machine learning algorithms to forecast the likely outcomes of chemical reactions, including sites of reactivity and selectivity. arxiv.org For this compound, such models can predict how the molecule will behave in different chemical environments.

The 3,5-dimethylisoxazole (B1293586) motif itself has been the subject of computational studies, particularly concerning its potential for metabolic bioactivation. researchgate.net Models have been developed to predict the formation of reactive metabolites from molecules containing this core structure. researchgate.net These models can identify potential sites of metabolism, such as oxidation by cytochrome P450 enzymes, and predict the likelihood of forming reactive species like quinones. researchgate.net

For this compound, key areas of interest for reactivity modeling include:

The Ethynyl Group: The carbon-carbon triple bond is a high-energy functional group susceptible to various reactions, including cycloadditions, hydration, and metal-catalyzed couplings. Predictive models can assess the activation energy barriers for these different reaction pathways.

The Isoxazole Ring: The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reductive cleavage, making the ring a useful masked 1,3-dicarbonyl equivalent. nih.gov Computational models can predict the conditions (e.g., specific reagents, temperature) under which ring-opening is most likely to occur.

The Methyl Groups: The methyl groups at positions 3 and 5 can potentially undergo oxidation.

Regioselectivity: In reactions involving the aromatic-like isoxazole ring, such as electrophilic substitution, models can predict the most likely position of attack. Studies on the sulfochlorination of 3,5-dimethylisoxazole have shown that substitution occurs at the 4-position due to the activating effect of the two methyl groups. nih.gov This aligns with the structure of the parent compound for the ethynyl derivative.

Molecular dynamics (MD) simulations and free energy calculations can further enhance these predictions by modeling the interaction of the molecule with specific enzymes or reagents over time. nih.govresearchgate.net For instance, in a study of isoxazole derivatives as carbonic anhydrase inhibitors, molecular docking combined with MD simulations helped to rationalize the inhibitory profiles and binding mechanisms. nih.govresearchgate.net

Table 2: Potential Reactive Sites of this compound and Relevant Predictive Models

| Molecular Site | Potential Reaction Type | Applicable Predictive Model | Predicted Outcome |

| Ethynyl Group (C≡CH) | Click Chemistry (Cycloaddition) | Density Functional Theory (DFT) | High reactivity towards azides to form triazoles. |

| Hydration | Reaction Pathway Modeling | Formation of a methyl ketone under acidic conditions. | |

| Isoxazole Ring | Reductive Cleavage | Quantum Mechanics (QM) | Ring opening to form an enaminone. |

| Electrophilic Aromatic Substitution | Electrostatic Potential Mapping | Unlikely due to the presence of the electron-withdrawing ethynyl group. | |

| Methyl Groups (C3 & C5) | Oxidation (Metabolism) | Xenobiotic Metabolism Prediction Models (e.g., XenoSite) researchgate.net | Potential hydroxylation to form alcohol metabolites. |

This table presents hypothetical predictions based on established chemical principles and the application of computational models to the functional groups present in this compound.

The accuracy of these predictive models is constantly improving, but they are often challenged when extrapolating to novel chemical reactions or scaffolds not well-represented in their training data. arxiv.org Therefore, predictions for a specific molecule like this compound are best utilized as a guide for experimental design rather than a definitive statement of its chemical behavior.

Translational Research: Biological and Medicinal Chemistry Applications of 4 Ethynyl 3,5 Dimethylisoxazole Derivatives

Anticancer Drug Discovery and Development

Derivatives of 4-ethynyl-3,5-dimethylisoxazole have emerged as a promising class of compounds in the quest for new cancer therapies. Their utility spans from inhibiting key epigenetic regulators to acting as covalent inhibitors of critical cancer-driving proteins.

Bromodomain and Extra-Terminal Domain (BRD4) Inhibition Strategies

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, playing a pivotal role in transcriptional regulation. nih.gov Their dysregulation is a hallmark of various cancers, making them attractive therapeutic targets. The 3,5-dimethylisoxazole (B1293586) core is an effective mimic of acetylated lysine, enabling it to bind to the acetylated lysine-binding pocket of bromodomains. nih.govnih.gov

Researchers have successfully developed potent BRD4 inhibitors by optimizing 3,5-dimethylisoxazole derivatives. nih.gov For instance, structure-guided design has led to the creation of compounds with high affinity for the first bromodomain of BRD4 (BRD4(1)). nih.gov X-ray crystallography has been instrumental in revealing the key molecular interactions necessary for this high-affinity binding. nih.gov Furthermore, bivalent ligands, which are dimers of 3,5-dimethylisoxazole derivatives, have been designed to simultaneously target both bromodomains of BRD4 (BD1 and BD2), resulting in enhanced binding potency and significant inhibition of cancer cell proliferation. nih.gov One such dimer, compound 22, demonstrated a 20-fold increase in antiproliferative activity against HCT116 colorectal cancer cells compared to its monomeric counterpart. nih.gov

Table 1: Antiproliferative Activity of 3,5-Dimethylisoxazole Derivatives in Cancer Cell Lines

| Compound | Target | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| 8 | BRD4 | MV4;11 | 794 | nih.gov |

| 9 | BRD4 | MV4;11 | 616 | nih.gov |

| 15 | BRD4 | MV4;11 | >3000 | nih.gov |

| 22 (dimer) | BRD4 | HCT116 | 162 | nih.gov |

| 14 (monomer) | BRD4 | HCT116 | >3240 | nih.gov |

Targeted Covalent Inhibition (TCI) via Ethynyl (B1212043) Warheads

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent bond with their target protein, often leading to increased potency and duration of action. researchgate.netrsc.org The ethynyl group of this compound can act as a "warhead" in TCI. This reactive group can form a covalent bond with a nucleophilic amino acid residue, such as cysteine, within the active site of a target protein. researchgate.net This strategy combines the specific, reversible binding of the isoxazole (B147169) scaffold with the irreversible inactivation of the target by the ethynyl warhead, offering a powerful approach to drug design. researchgate.net The development of TCIs has gained significant momentum, with several FDA-approved drugs utilizing this mechanism. researchgate.net

Modulation of Cell Proliferation and Apoptotic Pathways in Cancer Cell Lines (e.g., HL-60, MV4-11, K562)

Derivatives of this compound have demonstrated significant effects on the proliferation and survival of various cancer cell lines. In acute myeloid leukemia (AML) cell lines like MV4-11, which are often dependent on BET protein function, BRD4 inhibitors based on the 3,5-dimethylisoxazole scaffold have shown potent antiproliferative effects. nih.gov For example, compounds 8 and 9 exhibited IC50 values of 794 nM and 616 nM, respectively, in MV4;11 cells. nih.gov

The antiproliferative activity of these compounds is often linked to the induction of apoptosis (programmed cell death). In colorectal cancer cells, a bivalent 3,5-dimethylisoxazole derivative was found to down-regulate the expression of the oncogene c-MYC and up-regulate the expression of HEXIM1, a negative regulator of transcription, thereby modulating apoptosis through the intrinsic pathway. nih.gov In leukemia cell lines such as HL-60 and K562, various compounds have been shown to inhibit cell proliferation and induce apoptosis by targeting key signaling pathways. nih.govnih.gov For instance, some agents can downregulate the AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation. nih.gov

Kinase Inhibitor Development (e.g., Bcr-Abl)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov While the first-generation inhibitor imatinib (B729) was a major breakthrough, drug resistance, often due to mutations like T315I, remains a significant challenge. nih.govnih.gov The development of new kinase inhibitors that can overcome this resistance is a critical area of research. Although direct examples of this compound as a Bcr-Abl inhibitor are not prominent in the provided search results, the general strategy of using heterocyclic scaffolds to develop potent kinase inhibitors is well-established. nih.gov The structural features of the isoxazole ring could be exploited in the design of novel Bcr-Abl inhibitors, potentially offering new avenues to combat resistant forms of CML.

Antimicrobial and Antiviral Therapeutic Potential

The isoxazole ring is a component of various compounds with demonstrated antimicrobial and antiviral activities. While the direct antimicrobial and antiviral potential of this compound itself is not extensively detailed in the provided search results, the broader class of isoxazole-containing molecules has shown promise in this area. For instance, various derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole, which share some structural similarities with isoxazoles, have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel antimicrobial agents.

Anti-inflammatory and Analgesic Agent Development

Isoxazole derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. Research into novel anti-inflammatory agents has included the synthesis and evaluation of various heterocyclic compounds, including those containing oxazole (B20620) and thiazole (B1198619) rings. nih.govnih.gov These studies provide a rationale for exploring this compound derivatives for similar activities. The development of compounds that can modulate inflammatory pathways is a significant area of therapeutic research, and the unique chemical nature of the this compound core could be leveraged to design new molecules with potent anti-inflammatory and analgesic properties.

Neuroprotective and CNS-Related Activities

The isoxazole ring is a key component in several compounds with known CNS activity. researchgate.net For instance, the anticonvulsant drug zonisamide (B549257) and the antidepressant isocarboxazid (B21086) both feature an isoxazole core, highlighting the potential of this heterocycle to interact with neurological targets. researchgate.net While specific studies on the neuroprotective effects of this compound are limited, research on related isoxazole derivatives suggests potential avenues of investigation.

One notable area of research is the development of 3,5-dimethyl-isoxazole derivatives as histamine (B1213489) H3 receptor (H3R) antagonists for the potential treatment of depression. nih.gov Lead optimization of a series of 3,5-dimethyl-isoxazole-4-carboxylic acid amides led to the identification of compounds with high affinity for the H3 receptor, good oral bioavailability, and CNS penetration. nih.gov The identified lead compound was active in preclinical models of depression, suggesting a potential therapeutic utility for this class of compounds as antidepressant agents. nih.gov

Although not directly focused on neuroprotection, the anti-inflammatory properties of some isoxazole derivatives could be relevant to neurodegenerative diseases, where neuroinflammation is a key pathological feature. nih.govmdpi.com For example, some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. mdpi.com

Pharmacological Profiling and Target Engagement Studies

The pharmacological profiling of any new chemical entity is crucial to understanding its therapeutic potential and mechanism of action. For a novel compound like this compound, a comprehensive profiling would involve a battery of in vitro and in vivo assays.

Initial Pharmacological Screening:

An initial screening of this compound derivatives would likely involve binding assays against a panel of CNS targets, including but not limited to:

G-protein coupled receptors (GPCRs): such as dopamine, serotonin, and histamine receptors.

Ion channels: including voltage-gated sodium, potassium, and calcium channels.

Enzymes: such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and phosphodiesterases (PDEs).

Nuclear receptors.

This broad screening helps to identify potential primary targets and off-target effects.

Target Engagement and Validation:

Once a primary target is identified, subsequent studies would focus on confirming target engagement in a cellular context. This can be achieved through various techniques, including:

Cellular thermal shift assays (CETSA): to confirm direct binding of the compound to the target protein in cells.

Reporter gene assays: to measure the functional consequence of target binding, such as the activation or inhibition of a signaling pathway.

Measurement of downstream biomarkers: to assess the pharmacological effect of the compound on the target's biological pathway.

The following table provides an example of the kind of data that would be generated during the pharmacological profiling of a hypothetical this compound derivative targeting the histamine H3 receptor, based on published data for a related compound. nih.gov

| Parameter | Value |

| Target | Histamine H3 Receptor (H3R) |

| Assay Type | Radioligand Binding Assay |

| Test Compound | 3,5-dimethyl-isoxazole-4-carboxylic acid derivative |

| hH3R Ki (nM) | 1.5 |

| Selectivity | >1000-fold vs H1, H2, H4 receptors |

| Functional Activity | Inverse Agonist |

| In Vivo Model | Forced Swim Test (Mouse) |

| Effect | Reduced immobility time |

This table is a representative example based on data for a related compound and does not represent actual data for this compound.

Drug Design Principles Based on the this compound Scaffold

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound scaffold would be essential to optimize its pharmacological properties. Key areas for modification would include:

The ethynyl group: This could be further functionalized to introduce a variety of substituents to probe interactions with the target protein. For example, coupling the terminal alkyne with different azides via click chemistry would allow for the rapid generation of a library of triazole-containing derivatives. nih.gov

The methyl groups: Replacement of one or both methyl groups with other small alkyl or polar groups could be explored to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

The isoxazole ring: While generally a stable core, modifications to the isoxazole ring itself are less common but could be considered in later stages of optimization.

The general principles of drug design, such as optimizing for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, would be applied throughout the drug discovery process. nih.gov Computational modeling and structure-based drug design, where a high-resolution structure of the target protein is available, would be invaluable tools to guide the design of new derivatives. acs.org

Applications in Materials Science and Chemical Technologies

Integration into Polymer and Macromolecular Architectures

The structure of 4-Ethynyl-3,5-dimethylisoxazole makes it a highly suitable monomer for the synthesis of advanced polymers. The terminal alkyne group allows for its incorporation into polymer chains through various polymerization techniques.

Research Findings:

The cycloaddition reaction between nitrile-N-oxides and alkynes is a key method for forming the isoxazole (B147169) ring itself and can be adapted for polymerization to create polyisoxazoles. rsc.org Studies on such polymers, particularly those derived from bio-based feedstocks like fatty acids, demonstrate that their thermal properties can be tuned by altering the monomers and polymerization method. rsc.org For instance, the glass transition temperatures (Tg) of fatty amide-derived polyisoxazoles can range from -1.1 °C to 62.0 °C, depending on the feedstock and reaction conditions. rsc.org The solvent also plays a critical role in controlling the molecular weights of polymers produced through base-mediated processes. rsc.org

The ethynyl (B1212043) group is particularly valuable for creating polymers via palladium-catalyzed cross-coupling reactions. rsc.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for constructing conjugated polymers, carbo- and heterocycles, and molecular nanostructures. rsc.orgrsc.org This method has been successfully used to synthesize 3-substituted-5-methyl-4-alkynylisoxazole products in good yields. rsc.org

Furthermore, the unique chemistry of the isoxazole ring opens possibilities for creating functional materials like self-healing polymers. Self-healing materials can repair damage automatically, extending their lifetime and improving safety. rsc.org One common strategy involves embedding microcapsules of a liquid monomer and a catalyst within a polymer matrix; when a crack forms, the capsules rupture, releasing the monomer to polymerize and heal the damage. rsc.org The reversible nature of certain chemical bonds, such as those in supramolecular polymers based on hydrogen bonding or metal-ligand interactions, can also impart self-healing properties. beilstein-journals.orgresearchgate.netbohrium.com The integration of isoxazole units, either in the polymer backbone or as pendant groups, could be tailored to participate in or influence these healing mechanisms.

Table 1: Thermal Properties of Fatty Amide Derived Polyisoxazoles This table presents data on related polyisoxazole systems to illustrate the tunable properties of polymers containing the isoxazole moiety.

| Dinitrile-N-Oxide Monomer | Alkyne Source (Fatty Amide) | Polymerization Method | Glass Transition Temp. (Tg) |

|---|---|---|---|

| Terephthalonitrile-di-N-oxide | Undecylenamide | Thermal | 62.0 °C |

| Terephthalonitrile-di-N-oxide | Oleylamide | Thermal | 14.1 °C |

| Terephthalonitrile-di-N-oxide | Undecylenamide | Base-mediated | 40.9 °C |

| Isophthalonitrile-di-N-oxide | Undecylenamide | Thermal | 36.9 °C |

| Isophthalonitrile-di-N-oxide | Erucamide | Base-mediated | -1.1 °C |

Development of Optoelectronic Materials

Isoxazole derivatives are gaining significant attention as a class of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and nonlinear optical (NLO) devices. researchgate.networldscientific.com Their utility stems from their tunable electronic properties, good film-forming capabilities, and chemical stability. researchgate.net

Research Findings:

Theoretical studies using density functional theory (DFT) on isoxazole derivatives have shown that they can be good candidates for hole transport materials in OLEDs. worldscientific.com This potential is attributed to their low hole reorganization energies and favorable transfer integrals, which lead to higher intrinsic hole mobility compared to electron mobility. worldscientific.com

The isoxazole moiety can also be a key component in NLO chromophores, which are materials that can alter the properties of light, for instance, by generating a second harmonic (doubling the frequency). A novel selenoalkenyl-isoxazole based donor-acceptor material was found to have a second harmonic generation (SHG) efficiency approximately 27 times higher than the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.govnih.gov This isoxazole derivative also exhibited a higher melting point (104 °C) compared to an analogous triazole-based material (84 °C), indicating an improved thermal operation window for practical applications. nih.govnih.gov

The incorporation of isoxazole units into photochromic molecules—compounds that change color upon exposure to light—is another promising area. nih.gov Such materials are being investigated for optical data storage and molecular switches. researchgate.net For example, a diarylethene compound containing a 3,5-dimethyl-4-isoxazolyl unit was synthesized and showed significant photochromism in both solution and when embedded in a poly(methyl methacrylate) (PMMA) film, demonstrating its potential for optical storage applications. The intrinsic photochemistry of the isoxazole ring itself, which can undergo ring-opening upon UV irradiation, can also be harnessed for photo-crosslinking applications. nih.gov

While less explored for this compound specifically, related heterocyclic building blocks like thiazoles are widely used to construct high-performance materials for organic solar cells, suggesting a potential avenue for future research. nih.gov

Table 2: Comparison of a Nonlinear Optical (NLO) Isoxazole Derivative This table compares the properties of a novel NLO isoxazole material to a related triazole compound and a standard inorganic material, highlighting the advantages of the isoxazole scaffold.

| Property | Selenoalkenyl-Isoxazole | Selenoalkenyl-Triazole | Potassium Dihydrogen Phosphate (KDP) |

|---|---|---|---|

| Melting Point (Tm) | 104 °C | 84 °C | 253 °C |

| Decomposition Temp. (Td) | >354 °C | >354 °C | ~400 °C |

| SHG Efficiency (relative to KDP) | ~27x | ~40x | 1x (Standard) |

| Optical Absorption Onset (solid state) | 398 nm | 378 nm | N/A |

Functional Coatings and Surface Modification

The dual functionality of this compound makes it an excellent candidate for creating functional coatings and for the chemical modification of surfaces. The ethynyl group provides a reactive site for covalent attachment, while the isoxazole ring contributes to the properties of the resulting surface layer.

Research Findings:

The terminal alkyne is readily employed in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach molecules to surfaces that have been pre-functionalized with azide (B81097) groups. google.com This high-yield, specific reaction is a cornerstone of modern materials science for creating well-defined surface architectures. By anchoring this compound, one could introduce the isoxazole moiety onto a variety of substrates, including nanoparticles, polymers, and silicon wafers, to tailor their surface properties.

The isoxazole ring itself is a stable heterocyclic system, a property that is beneficial for creating robust and durable coatings. nih.gov Furthermore, isoxazoles possess intrinsic photochemical reactivity. nih.gov Under UV irradiation, the weak N-O bond in the isoxazole ring can cleave, leading to rearrangement into reactive intermediates like azirines. nih.gov This property can be harnessed for photo-crosslinking applications, enabling the formation of a covalently cross-linked polymer network on a surface upon exposure to light. Such a mechanism could be used to create patterned coatings or to enhance the adhesion and stability of a functional layer. This photo-crosslinking capability has been demonstrated in chemoproteomic studies to validate ligand binding sites, highlighting the isoxazole's utility as a minimalist, built-in photo-crosslinker. nih.gov

The combination of a versatile attachment point (the ethynyl group) and a functionally and photochemically active core (the isoxazole ring) allows for the design of advanced coatings. These could include biocompatible coatings for medical implants, anti-fouling surfaces, or sensor layers where the isoxazole's electronic environment changes upon binding to an analyte.

Catalysis and Ligand Design

In the field of chemical technology, this compound serves as a valuable building block for the synthesis of sophisticated ligands used in transition-metal catalysis. Ligands are crucial components that coordinate to a metal center, modulating its reactivity, selectivity, and stability.

Research Findings:

The ethynyl group is a key functional handle for ligand synthesis, primarily through Sonogashira cross-coupling reactions. rsc.orgrsc.org This reaction allows for the straightforward connection of the isoxazole core to other aromatic or heterocyclic systems, enabling the construction of multidentate ligands. For example, 4-ethynylpyridine (B1298661) can be coupled with aryl iodides to produce linear bipyridyl ligands, which are fundamental scaffolds in coordination chemistry and catalysis. scispace.com Similarly, this compound can be used as a precursor to synthesize analogous bipyridine-type ligands where one of the pyridine (B92270) rings is replaced by the isoxazole moiety. nih.gov An effective strategy for synthesizing 2,2′-bipyridine ligands has been developed using 4-propargylisoxazoles, which are structurally very similar to the title compound. nih.gov

The 3,5-dimethylisoxazole (B1293586) group itself can function as an effective structural mimic for other chemical groups, a property exploited in drug design and potentially transferable to ligand design. For instance, the 3,5-dimethylisoxazole moiety has been successfully used as an acetylated lysine (B10760008) (KAc) mimic to develop potent inhibitors for bromodomain proteins, which are epigenetic targets. acs.org This ability to occupy specific binding pockets demonstrates the isoxazole's utility in creating molecules with precise three-dimensional structures for molecular recognition, a key principle in designing selective catalysts.

Isoxazole-containing chiral ligands are also used in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Chiral phosphoric acid has been used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, producing α-isoxazole-α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. nih.gov Furthermore, pyridine bis(oxazoline) (PyBOX) ligands, a privileged class of chiral ligands, have been functionalized using click chemistry, demonstrating the synergy between alkyne-functionalized precursors and modern ligand synthesis.

Table 3: Examples of Catalytic Applications Involving Isoxazole Derivatives This table summarizes various catalytic systems where isoxazole derivatives are used as precursors, ligands, or key reactants, showcasing their versatility.

| Catalytic Transformation | Role of Isoxazole Derivative | Catalyst/Reagents | Key Finding |

|---|---|---|---|

| Sonogashira Cross-Coupling | Product (C4-alkynylisoxazole) | Pd(PPh3)2Cl2, CuI, Et3N | Efficient synthesis of 4-alkynylisoxazoles from 4-iodoisoxazoles with yields up to 98%. rsc.org |

| Synthesis of 2,2′-Bipyridine Ligands | Precursor (4-propargylisoxazole) | Fe(NTf2)2/Au(I) relay catalysis | An effective strategy to convert the isoxazole moiety into a pyridine fragment to form bipyridines. nih.gov |

| Asymmetric addition | Reactant (5-amino-isoxazole) | Chiral Phosphoric Acid | Formation of quaternary α-isoxazole-α-alkynyl amino acids with up to 99% yield and 97% enantioselectivity. nih.gov |

| Aerobic Oxidation | Part of Mn(III) complex ligand | Mn(III)-Schiff base complexes | Complexes effectively catalyze the oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov |

| Bromodomain Inhibition | Ligand (KAc mimic) | 3,5-dimethylisoxazole derivatives | Structure-guided design led to potent inhibitors of the BET bromodomain family. acs.org |

Future Research Directions and Uncharted Territory in 4 Ethynyl 3,5 Dimethylisoxazole Chemistry

Exploration of Sustainable and Scalable Synthetic Routes

The growing emphasis on environmentally conscious chemical manufacturing necessitates the development of sustainable and scalable synthetic routes for 4-Ethynyl-3,5-dimethylisoxazole. Current research is geared towards greener chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Future investigations will likely focus on several key areas:

Agro-Waste Catalysis: The use of catalysts derived from agricultural waste, such as water extract of orange fruit peel ash (WEOFPA), presents a promising eco-friendly alternative for the synthesis of isoxazole (B147169) derivatives. nih.gov Research in this direction could lead to cost-effective and sustainable production methods.

Ultrasonic Irradiation: Sonochemistry, or the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. mdpi.comnih.gov This technique can accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents, aligning perfectly with the goals of sustainable chemistry. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org The development of flow-based syntheses for this compound could revolutionize its large-scale production, making it more accessible for various applications. beilstein-journals.org Investigations into telescoped multi-step flow processes, combining steps like oximation, chlorination, and cycloaddition, could further enhance efficiency. beilstein-journals.org

| Synthesis Approach | Key Advantages | Potential for this compound |

| Agro-Waste Catalysis | Eco-friendly, cost-effective, utilizes renewable resources. | Development of green synthetic protocols for the isoxazole core. |

| Ultrasonic Irradiation | Increased reaction rates, higher yields, reduced energy consumption, use of green solvents. | Efficient and environmentally benign synthesis of the target compound. |

| Flow Chemistry | Enhanced safety, improved scalability, automation potential, precise reaction control. | Large-scale, on-demand production to meet industrial needs. |

Discovery of Novel Reactivity Modes and Transformations

The ethynyl (B1212043) group and the isoxazole ring in this compound are reactive functionalities that open the door to a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity modes to construct complex molecular architectures.

Key areas of exploration include:

Cycloaddition Reactions: The terminal alkyne of this compound is a prime candidate for various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (often referred to as "click chemistry"). This reaction allows for the efficient and regioselective formation of triazoles, linking the isoxazole moiety to other molecular fragments.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Sonogashira, Suzuki, and Heck reactions, are powerful tools for C-C bond formation. The ethynyl group can readily participate in these reactions, enabling the introduction of diverse substituents and the synthesis of extended conjugated systems. The development of novel palladium catalysts and optimization of reaction conditions will be crucial.

Ring-Opening and Rearrangement Reactions: The isoxazole ring itself can undergo cleavage under certain conditions, providing access to other valuable heterocyclic systems or functionalized open-chain compounds. Investigating these transformations could lead to unexpected and synthetically useful molecular scaffolds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules. For this compound, AI and machine learning (ML) will play a pivotal role in predicting its potential applications and guiding the synthesis of new derivatives with desired properties.

Future research will leverage AI and ML for:

Predicting Biological Activity: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological targets and activities of novel compounds. researchgate.netnih.gov By analyzing the structural features of this compound, these models can suggest potential therapeutic areas where its derivatives might be effective.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. acs.orgmdpi.com Starting with the this compound scaffold, these algorithms can propose modifications to enhance binding affinity to a specific biological target or improve pharmacokinetic properties. acs.orgmdpi.comnih.gov

Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions. nih.gov This can significantly accelerate the synthesis of new derivatives of this compound by identifying the most efficient synthetic routes and minimizing trial-and-error experimentation. nih.gov

| AI/ML Application | Description | Impact on this compound Research |

| Activity Prediction | Using algorithms to forecast biological targets and effects based on molecular structure. | Rapidly identify promising therapeutic applications for new derivatives. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Design of optimized compounds with enhanced efficacy and safety profiles. |

| Reaction Optimization | Predicting reaction outcomes and identifying optimal synthetic conditions. | Accelerate the synthesis of novel derivatives and reduce development costs. |

Advanced Biological Target Deconvolution and Polypharmacology Studies

While the isoxazole scaffold is present in numerous approved drugs, the specific biological targets of many of its derivatives, including those of this compound, remain to be fully elucidated. polyu.edu.hknih.gov Future research will focus on advanced techniques to identify these targets and understand the polypharmacology of these compounds – their ability to interact with multiple targets.

Key research directions include: